molecular formula C25H22F3N3O4 B12654273 Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-

Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-

Cat. No.: B12654273
M. Wt: 485.5 g/mol
InChI Key: WSTUZGSSQNKRSR-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans- is a complex organic compound with a unique structure that combines a cyclohexane ring, a carboxylic acid group, and a quinazolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinyl intermediate. The key steps include:

    Formation of the Quinazolinyl Intermediate: This involves the reaction of 2-cyano-3-(trifluoromethyl)benzylamine with appropriate reagents to form the quinazolinyl core.

    Attachment of the Cyclohexanecarboxylic Acid Moiety: The quinazolinyl intermediate is then reacted with cyclohexanecarboxylic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The quinazolinyl moiety can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the quinazolinyl and trifluoromethyl groups suggests potential activity against certain biological targets.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The quinazolinyl moiety is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler compound with a similar carboxylic acid group.

    Quinazoline derivatives: Compounds with a similar quinazolinyl moiety.

    Trifluoromethyl-substituted compounds: Compounds with a similar trifluoromethyl group.

Uniqueness

This compound is unique due to the combination of the cyclohexanecarboxylic acid, quinazolinyl, and trifluoromethyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22F3N3O4

Molecular Weight

485.5 g/mol

IUPAC Name

4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H22F3N3O4/c26-25(27,28)20-6-3-4-17(19(20)12-29)14-30-21-7-2-1-5-18(21)22(32)31(24(30)35)13-15-8-10-16(11-9-15)23(33)34/h1-7,15-16H,8-11,13-14H2,(H,33,34)

InChI Key

WSTUZGSSQNKRSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C(=CC=C4)C(F)(F)F)C#N)C(=O)O

Origin of Product

United States

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